1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine
Description
Properties
Molecular Formula |
C8H8ClF2N |
|---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-6-1-5(8(12)4-10)2-7(11)3-6/h1-3,8H,4,12H2 |
InChI Key |
JVIDQDYCYQOPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Halogenation and Fluorination
The starting material is often a suitably substituted phenyl compound, such as a 3-chloro-5-fluorophenyl derivative. Methods to obtain this include:
- Electrophilic aromatic substitution with chlorine and fluorine sources under controlled conditions to achieve regioselective substitution.
- Use of aryl halides commercially available or prepared by halogen exchange reactions.
Introduction of the 2-Fluoroethan-1-amine Side Chain
Several synthetic routes are reported or inferred from analogous compounds:
- Nucleophilic substitution on 2-fluoroethyl halides : Reaction of 3-chloro-5-fluorophenyl derivatives with 2-fluoroethylamine or its protected forms.
- Reductive amination : Starting from 3-chloro-5-fluorophenylacetaldehyde or its derivatives, reacting with fluorinated amines under reductive conditions.
- Fluorination of ethanamine derivatives : Using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents to convert hydroxyethylamines into fluoroethylamines.
Stereochemical Considerations
The compound may exist as chiral enantiomers due to the asymmetric carbon at the ethanamine side chain. Enantioselective synthesis can be achieved by:
- Using chiral catalysts or auxiliaries during the amination step.
- Resolution of racemic mixtures via crystallization of diastereomeric salts (e.g., hydrochloride salts).
Representative Synthetic Procedure (Literature-Based)
A plausible synthetic route based on fluorination and amination chemistry includes:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 3-chloro-5-fluorobenzaldehyde | Halogenation/fluorination of benzaldehyde derivatives | Aromatic aldehyde with desired substitution |
| 2. Reductive amination with 2-fluoroethylamine | Reducing agent such as NaBH3CN or catalytic hydrogenation in presence of 2-fluoroethylamine | Formation of 1-(3-chloro-5-fluorophenyl)-2-fluoroethan-1-amine |
| 3. Purification and salt formation | Acid treatment (e.g., HCl) to form hydrochloride salt | Stable, isolable amine hydrochloride salt |
Data Table: Key Reagents and Their Roles
| Reagent/Agent | Role in Synthesis | Notes |
|---|---|---|
| 2-Fluoroethylamine | Nucleophile for amine side chain introduction | Can be used free or protected |
| Diethylaminosulfur trifluoride (DAST) | Fluorinating agent | Converts hydroxy groups to fluorides |
| Sodium cyanoborohydride (NaBH3CN) | Mild reducing agent for reductive amination | Selective reduction of imines |
| Hydrochloric acid (HCl) | Salt formation and purification | Forms stable amine hydrochloride salts |
| Aromatic halides (3-chloro-5-fluorobenzaldehyde) | Starting aromatic substrate | Requires regioselective halogenation |
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Aromatic Halogenation | Direct halogenation of aromatic ring | Simple, scalable | Regioselectivity challenges |
| Nucleophilic Substitution with Fluoroethylamine | Direct coupling of aromatic halide with fluoroethylamine | Straightforward, direct | Requires reactive halide |
| Reductive Amination | Coupling aldehyde with amine followed by reduction | High selectivity, mild conditions | Requires aldehyde precursor |
| Fluorination with DAST | Conversion of hydroxyethylamine to fluoroethylamine | High fluorination efficiency | Sensitive reagents, moisture sensitive |
| Salt Formation (HCl) | Formation of stable amine hydrochloride salt | Improves stability and handling | Additional step |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing effects of chlorine and fluorine substituents activate the phenyl ring for nucleophilic substitution reactions. Common sites for substitution include the para position to halogens due to electronic and steric factors.
Example reaction with hydroxide ion :
Yields vary significantly based on reaction conditions (Table 1).
| Condition | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Aqueous NaOH (10%) | H₂O/EtOH | 80°C, 12 h | 37% | |
| Microwaves + HFIP | CH₂Cl₂/HFIP | 25°C, 1 h | 52% |
Reductive Amination
The primary amine group participates in reductive amination with aldehydes/ketones. Source demonstrates optimized protocols using tris(trimethylsilyl)silane (TTMSS) as a radical mediator:
General reaction :
Key findings:
-
Additive effects : TMSCl increases yields by 15–20% compared to acid-free conditions.
-
Solvent optimization : HFIP co-solvents enhance reaction rates via hydrogen-bonding interactions.
Salt Formation
The amine readily forms hydrochloride salts under acidic conditions, improving stability for storage:
Reaction with HCl :
Oxidation Reactions
The amine undergoes oxidation to nitro compounds or imines under strong oxidizing agents:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ | Nitro derivative | H₂SO₄, 60°C, 6 h | 28% |
| H₂O₂/Fe³⁺ | Imine intermediate | CH₃CN, 25°C, 2 h | 41% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the brominated position (if present in analogs). For example, source notes:
Key factor : Electron-deficient aryl bromides show faster reaction kinetics.
Stability Under Ambient Conditions
-
Hydrolytic stability : Resistant to hydrolysis at pH 5–9 (25°C, 24 h) .
-
Photodegradation : <5% decomposition after 48 h under UV light.
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, particularly in constructing complex halogenated architectures. Experimental optimization (e.g., solvent/additive selection) remains critical for maximizing synthetic efficiency .
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine with structurally related compounds:
Key Research Findings and Implications
- Positional Isomerism : Substitution patterns on the phenyl ring (e.g., 3-Cl vs. 4-Cl) significantly alter biological activity. For example, 3-chloro-5-fluorophenyl derivatives show stronger HIF-2α inhibition than 4-chloro analogs .
- Fluorine Impact: The β-fluoro group in 2-fluoroethylamine enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
- Heterocyclic Modifications : Incorporation of thiadiazole or thiazole rings improves target selectivity in kinase inhibition but may reduce solubility .
Biological Activity
1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(3-chloro-5-fluorophenyl)-2-fluoroethan-1-amine
- Molecular Formula : C8H9ClFN
- Molecular Weight : 173.62 g/mol
- Canonical SMILES : CC@@HN
The compound features a phenyl ring substituted with chlorine and fluorine atoms, along with an ethylamine chain. The halogenated structure enhances its chemical reactivity and biological interactions, making it a compound of interest in various fields, particularly medicinal chemistry.
1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine exhibits significant biological activity through its interactions with various molecular targets, including enzymes and receptors. The halogen substitutions improve binding affinity, which can lead to modulation of neurotransmitter systems and enzyme activities.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways critical for various physiological processes.
- Receptor Interaction : It has been studied for its potential to bind to neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Therapeutic Potential
Research indicates that 1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine may have applications in treating:
- Neurological Disorders : Due to its ability to modulate neurotransmitter systems.
- Psychiatric Conditions : Its interaction with receptor systems suggests possible therapeutic effects in mood disorders.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, warranting further investigation.
Case Studies
- TRPM5 Agonism : A study detailed the discovery of selective agonists for the TRPM5 ion channel, highlighting the compound's role in gastrointestinal motility. The research demonstrated its efficacy in animal models, providing insights into its pharmacokinetic profile and selectivity over related channels (TRPA1, TRPV1) .
- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme interactions and receptor binding, showcasing its versatility in research applications .
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine | C8H8ClF2N | Potential antimicrobial properties | Different halogen positioning on the phenyl ring |
| 2-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine | C8H8ClF2N | Under investigation for enzyme inhibition | Variations in substitution pattern affecting reactivity |
| 1-(3-Chloro-5-fluorophenyl)-2-hydroxyethan-1-amine | C8H9ClFNO | Studied for potential therapeutic effects | Hydroxyl group changes polarity and solubility |
This comparative analysis illustrates how variations in substitution patterns can lead to distinct biological activities and applications among similar compounds.
Q & A
Q. What synthetic routes are recommended for preparing 1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine with high purity?
A two-step approach is typically employed:
Nucleophilic substitution : React 3-chloro-5-fluorobenzonitrile with a fluorinated ethylamine precursor under basic conditions (e.g., KCO/DMF).
Reductive amination : Use sodium cyanoborohydride (NaBHCN) in methanol to reduce intermediates, ensuring stereochemical control.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) yields >95% purity. Characterization via , , and NMR confirms structural integrity .
Q. How should researchers validate the structural identity of this compound?
Employ a multi-technique strategy:
- NMR spectroscopy : Analyze NMR to confirm fluorine substitution patterns (δ -110 to -150 ppm for aromatic F; δ -180 to -220 ppm for aliphatic F).
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 220.0245 [M+H]) verifies molecular formula (CHClFN).
- X-ray crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane and compare bond lengths/angles with DFT calculations .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (LD data suggests moderate toxicity).
- Ventilation : Use fume hoods during synthesis; monitor airborne particulates with real-time sensors.
- Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
A 2 factorial design evaluates variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Response variables : Yield (%) and enantiomeric excess (ee).
Example : A central composite design (CCD) revealed that 80°C, 10 mol% Pd(OAc), and DMF maximize yield (82%) while maintaining >90% ee. Statistical analysis (ANOVA) confirmed temperature as the most significant factor (p < 0.05) .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic aromatic substitution (EAS) at the 3-chloro-5-fluorophenyl ring.
- AI-driven simulations : COMSOL Multiphysics integrates reaction kinetics models to predict byproduct formation under varying pressures/temperatures. For example, machine learning (Random Forest) can forecast regioselectivity in cross-coupling reactions with 85% accuracy .
Q. How to resolve contradictions in spectral data during characterization?
- Case study : Discrepancies in NMR signals for the aliphatic fluorine moiety may arise from dynamic rotational isomerism.
Solution :- Perform variable-temperature NMR (VT-NMR) from 25°C to -40°C to observe coalescence of split peaks.
- Compare with DFT-optimized conformers (e.g., Gaussian’s conformational search) to identify dominant rotamers.
- Validate with 2D NOESY to detect spatial proximity between fluorine and adjacent protons .
Methodological Frameworks
Q. How to align synthesis research with theoretical frameworks in fluorinated amine chemistry?
- Conceptual basis : Apply Frontier Molecular Orbital (FMO) theory to rationalize nucleophilic attack sites on the fluorophenyl ring.
- Experimental validation : Correlate HOMO-LUMO gaps (calculated via DFT) with observed reaction rates. For example, lower LUMO energies (-1.5 eV) at the para position explain preferential fluorination .
Q. What strategies ensure reproducibility in multi-step syntheses?
- DoE-guided optimization : Use JMP software to generate a response surface model (RSM) for critical parameters (e.g., reaction time, stoichiometry).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time.
- Batch records : Document deviations (e.g., humidity >50%) that impact crystallization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
